
(S)-tert-Butyl 1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-ylcarbamate
Descripción general
Descripción
(S)-tert-Butyl 1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-ylcarbamate, also known as TFP, is a compound that has been widely used in scientific research. TFP is a potent and selective inhibitor of the enzyme diacylglycerol lipase (DAGL), which is involved in the synthesis of the endocannabinoid 2-arachidonoylglycerol (2-AG).
Aplicaciones Científicas De Investigación
Synthesis of Pharmaceutical Intermediates :
- Li et al. (2012) discuss the synthesis of a related compound as an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor, highlighting its role in pharmaceutical manufacturing (Li et al., 2012).
Structural and Electronic Properties :
- Baillargeon et al. (2014) explore the crystal structure of a similar compound, focusing on hydrogen bonds and molecular orientation, which are crucial for understanding the material's properties (Baillargeon et al., 2014).
Stability and Reactivity Studies :
- Taratayko et al. (2022) investigate pyrrolidine nitroxides, related to the compound , for their stability and resistance to reduction, which is significant for their application in biological and chemical systems (Taratayko et al., 2022).
Asymmetric Synthesis :
- Chung et al. (2005) describe a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, demonstrating the compound's relevance in producing chiral molecules (Chung et al., 2005).
Radiopharmaceutical Development :
- Hopewell et al. (2019) discuss the synthesis of a PET radiotracer using a compound structurally related to (S)-tert-Butyl 1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-ylcarbamate, indicating its potential in diagnostic imaging (Hopewell et al., 2019).
Material Science Applications :
- Lu et al. (2014) synthesized polymers using a related monomer, demonstrating the role of such compounds in creating new materials with specific properties (Lu et al., 2014).
Metabolism Studies :
- Yoo et al. (2008) investigated the metabolism of a related compound in a hepatic microsomal system, which is important for understanding its behavior in biological systems (Yoo et al., 2008).
Propiedades
IUPAC Name |
tert-butyl N-[(3S)-1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FN3O4/c1-15(2,3)23-14(20)17-10-7-8-18(9-10)12-6-4-5-11(16)13(12)19(21)22/h4-6,10H,7-9H2,1-3H3,(H,17,20)/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLGWUSCKTSAXBI-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C2=C(C(=CC=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCN(C1)C2=C(C(=CC=C2)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401140033 | |
| Record name | 1,1-Dimethylethyl N-[(3S)-1-(3-fluoro-2-nitrophenyl)-3-pyrrolidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401140033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl 1-(3-fluoro-2-nitrophenyl)pyrrolidin-3-ylcarbamate | |
CAS RN |
1233860-31-5 | |
| Record name | 1,1-Dimethylethyl N-[(3S)-1-(3-fluoro-2-nitrophenyl)-3-pyrrolidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233860-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(3S)-1-(3-fluoro-2-nitrophenyl)-3-pyrrolidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401140033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-2,6-bis(trifluoromethyl)pyridine-4-carbohydrazide](/img/structure/B3059663.png)

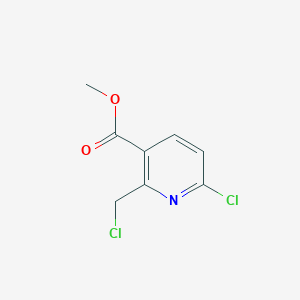


![Methyl 3-hydroxythieno[3,2-b]pyridine-2-carboxylate](/img/structure/B3059672.png)
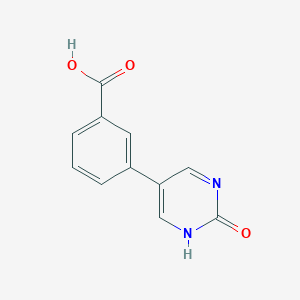

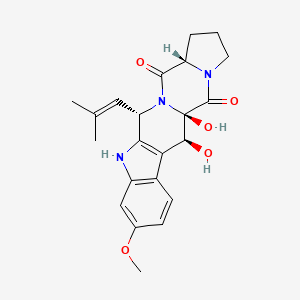
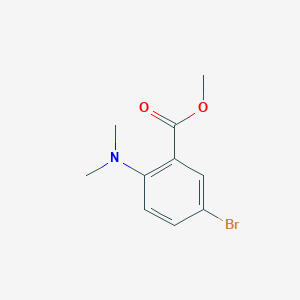
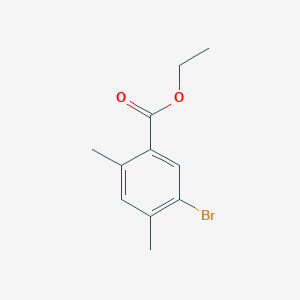
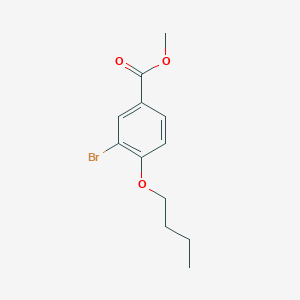
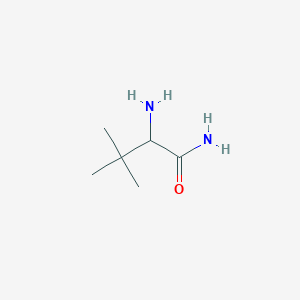
![Ethanol, 2,2'-((1-((2-propenyloxy)methyl)-1,2-ethanediyl]bis(oxy))bis-, bis(4-methylbenzenesulfonate)](/img/structure/B3059685.png)